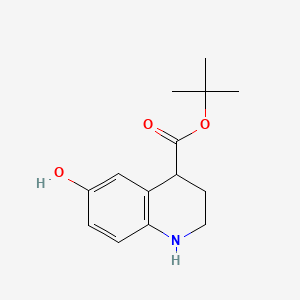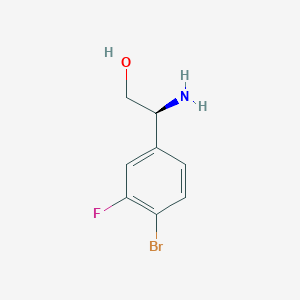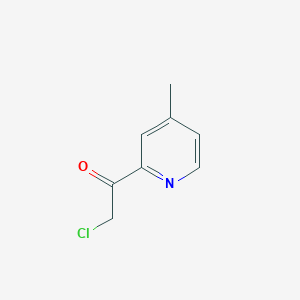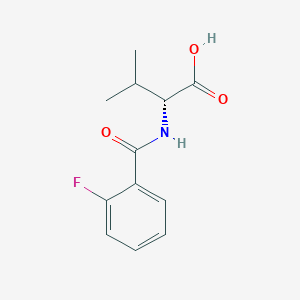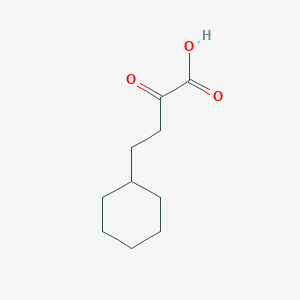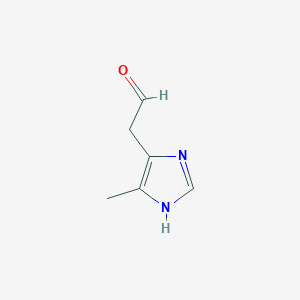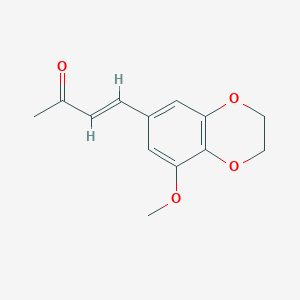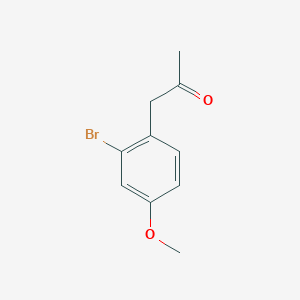
3-(3-(Ethylcarbamoyl)phenyl)acrylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-(Ethylcarbamoyl)phenyl)acrylic acid is an organic compound with the molecular formula C12H13NO3 It is characterized by the presence of an ethylcarbamoyl group attached to a phenyl ring, which is further connected to an acrylic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(Ethylcarbamoyl)phenyl)acrylic acid can be achieved through several synthetic routes. One common method involves the reaction of 3-bromoacrylic acid with 3-aminophenyl ethylcarbamate under basic conditions. The reaction typically proceeds via a nucleophilic substitution mechanism, where the amino group of the ethylcarbamate attacks the electrophilic carbon of the bromoacrylic acid, leading to the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the final product. Additionally, purification techniques like recrystallization or chromatography may be employed to isolate the compound from reaction mixtures.
Análisis De Reacciones Químicas
Types of Reactions
3-(3-(Ethylcarbamoyl)phenyl)acrylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the acrylic acid moiety to its corresponding alcohol or alkane.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can introduce various functional groups onto the phenyl ring.
Aplicaciones Científicas De Investigación
3-(3-(Ethylcarbamoyl)phenyl)acrylic acid has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be utilized in the production of specialty chemicals, polymers, or other industrial products.
Mecanismo De Acción
The mechanism of action of 3-(3-(Ethylcarbamoyl)phenyl)acrylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The acrylic acid moiety can participate in various biochemical pathways, while the ethylcarbamoyl group may enhance the compound’s binding affinity or specificity.
Comparación Con Compuestos Similares
Similar Compounds
3-(3-(Methylcarbamoyl)phenyl)acrylic acid: Similar structure but with a methyl group instead of an ethyl group.
3-(3-(Propylcarbamoyl)phenyl)acrylic acid: Similar structure but with a propyl group instead of an ethyl group.
3-(3-(Butylcarbamoyl)phenyl)acrylic acid: Similar structure but with a butyl group instead of an ethyl group.
Uniqueness
3-(3-(Ethylcarbamoyl)phenyl)acrylic acid is unique due to the presence of the ethylcarbamoyl group, which can influence its chemical reactivity and biological activity. The specific combination of functional groups in this compound may confer distinct properties compared to its analogs, making it valuable for various research and industrial applications.
Propiedades
Fórmula molecular |
C12H13NO3 |
|---|---|
Peso molecular |
219.24 g/mol |
Nombre IUPAC |
(E)-3-[3-(ethylcarbamoyl)phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C12H13NO3/c1-2-13-12(16)10-5-3-4-9(8-10)6-7-11(14)15/h3-8H,2H2,1H3,(H,13,16)(H,14,15)/b7-6+ |
Clave InChI |
LLPCUNAGOMORBM-VOTSOKGWSA-N |
SMILES isomérico |
CCNC(=O)C1=CC=CC(=C1)/C=C/C(=O)O |
SMILES canónico |
CCNC(=O)C1=CC=CC(=C1)C=CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Ethylimidazo[1,5-a]pyridine-1-carboxylicacidhydrochloride](/img/structure/B13609252.png)
